molecular formula C21H26N4O2 B4504668 N-[3-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide

N-[3-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide

Cat. No.: B4504668
M. Wt: 366.5 g/mol
InChI Key: NYSIWWGHFGXZHL-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.20557608 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides have been synthesized and evaluated for their inhibitory potential against Mushroom tyrosinase. These compounds have shown promising biological activity, with some derivatives significantly reducing pigments in zebrafish, indicating potential applications in depigmentation drugs with minimal side effects. The synthesis process involves reacting various substituted anilines with 4-chlorobutanoyl chloride, followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine. The in vitro and in vivo results were supported by in silico studies, demonstrating a comprehensive approach to drug discovery (Raza et al., 2019).

Antibacterial and Antifungal Activities

Several studies have focused on the antibacterial and antifungal properties of compounds related to N-[3-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide. For example, novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, showing promise as antidementia agents. These compounds have shown significant activity against various bacterial strains, indicating potential utility in addressing bacterial infections and related diseases (Sugimoto et al., 1990).

Neuroprotective Properties

Compounds with structural similarities to this compound have been investigated for their neuroprotective properties. For instance, certain derivatives have been shown to possess cognitive-enhancing properties in aged rat models, suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and schizophrenia. These studies highlight the multifunctional nature of these compounds, combining neuroprotection with cognitive enhancement (Hirst et al., 2006).

Antineoplastic Activities

The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied in chronic myelogenous leukemia patients. These studies provide insights into the metabolic pathways of such compounds in humans, potentially guiding the development of more effective cancer therapies. The main metabolites of flumatinib were identified, and the results suggest that the parent drug is the predominant form in human plasma, urine, and feces, with metabolism involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-phenylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-16(21(27)23-19-8-6-7-18(15-19)22-17(2)26)24-11-13-25(14-12-24)20-9-4-3-5-10-20/h3-10,15-16H,11-14H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSIWWGHFGXZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.